molecular formula C16H17F3N6O B12224927 2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12224927
M. Wt: 366.34 g/mol
InChI Key: CEYDXOSRMRNFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a triazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Construction of the Pyrrolopyrrole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydropyrrolo[3,4-c]pyrrole structure.

    Coupling Reactions: The final step involves coupling the triazole and pyrrolopyrrole intermediates with a trifluoromethyl-substituted pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrrolopyrrole moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the pyrrolopyrrole moiety.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural features may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving triazole-containing molecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine stands out due to its complex structure, combining multiple functional groups that confer unique chemical and biological properties. Its potential for diverse applications in medicinal chemistry, materials science, and industrial processes highlights its versatility and importance.

Properties

Molecular Formula

C16H17F3N6O

Molecular Weight

366.34 g/mol

IUPAC Name

(1-methyltriazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C16H17F3N6O/c1-23-9-13(21-22-23)15(26)25-7-10-5-24(6-11(10)8-25)14-3-2-12(4-20-14)16(17,18)19/h2-4,9-11H,5-8H2,1H3

InChI Key

CEYDXOSRMRNFAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.